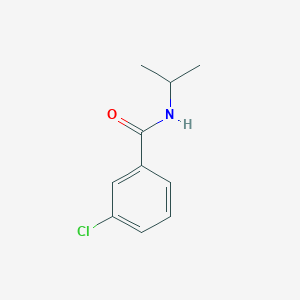

3-Chloro-N-isopropylbenzamide

Descripción general

Descripción

3-Chloro-N-isopropylbenzamide: is an organic compound with the molecular formula C10H12ClNO . It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and an isopropyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-isopropylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality of the compound.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 3-position undergoes substitution under specific conditions:

-

Ammonolysis : Reacts with amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C), yielding 3-amino-N-isopropylbenzamide derivatives.

-

Thiolation : Treatment with thiols (e.g., sodium ethanethiolate) in ethanol under reflux produces 3-(alkylthio)-N-isopropylbenzamide.

Example Reaction:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Chloro-N-isopropylbenzamide | Methylamine, DMF, 100°C | 3-Amino-N-isopropylbenzamide | 78–85% |

Oxidation and Reduction

-

Oxidation : The benzene ring resists oxidation, but the amide group can undergo partial hydrolysis under strong acidic/basic conditions (e.g., H₂SO₄/NaOH) to form 3-chlorobenzoic acid derivatives.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the amide to 3-chloro-N-isopropylbenzylamine, though yields are moderate (50–60%).

Example Pathway:

Palladium-Catalyzed C–H Functionalization

The amide group directs ortho-acylation via palladium catalysis:

-

Ortho-Acylation : Reacts with phenylglyoxylic acid in the presence of Pd(OAc)₂, Ag₂CO₃, and PivOH in DCE at 120°C to yield ortho-acyl derivatives .

Example Reaction:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Pd(OAc)₂, Ag₂CO₃, PivOH | 2-Acetyl-3-chloro-N-isopropylbenzamide | 68% |

Hypervalent Iodine-Mediated Reactions

Benziodazolone reagents enable esterification and amidation:

-

Esterification : Reacts with alcohols (e.g., methanol) using benziodazolone (5a) and PPh₃ in CH₃CN to form methyl 3-chlorobenzoate .

Mechanism:

-

Ligand exchange between benziodazolone and PPh₃ generates a reactive intermediate.

-

Alcohol attacks the activated iodine center, releasing the ester .

Mechanochemical C–H Iodination

Under mechanochemical conditions (ball milling), Ir-catalyzed iodination occurs:

-

Ortho-Iodination : Using [IrCp*Cl₂]₂ and N-iodosuccinimide (NIS) in HFIP, the ortho-position relative to the amide is selectively iodinated .

Example Reaction:

Direct Amidation

This compound itself can act as an intermediate in amidation:

-

Synthesis : Formed via catalyst-free amidation of 3-chlorobenzoic acid with isopropylamine under solvent-free conditions at 150°C .

Conditions:

| Acid | Amine | Product | Yield | Source |

|---|---|---|---|---|

| 3-Chlorobenzoic acid | Isopropylamine | This compound | 92% |

Aplicaciones Científicas De Investigación

3-Chloro-N-isopropylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-Chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 3-Chloro-N,N-diisopropylbenzamide

- 3-Chloro-N-methylbenzamide

- 3-Chloro-N-ethylbenzamide

Comparison: 3-Chloro-N-isopropylbenzamide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can influence its reactivity, solubility, and biological activity compared to other similar compounds. For instance, the presence of the isopropyl group can enhance its lipophilicity, making it more effective in crossing biological membranes and interacting with lipid-rich environments.

Actividad Biológica

3-Chloro-N-isopropylbenzamide is an organic compound characterized by a benzamide structure with a chlorine atom at the meta position and an isopropyl group attached to the nitrogen. Its molecular formula is with a molecular weight of approximately . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the chloro and isopropyl groups enhances its lipophilicity, aiding in the compound's ability to penetrate cellular membranes. This structural configuration allows it to inhibit certain enzymes by binding to their active sites, which can lead to various biological effects, including anti-inflammatory and analgesic properties.

Research Findings

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. The inhibition of these enzymes can reduce inflammation and pain, making it a candidate for therapeutic applications.

- Therapeutic Potential : Preliminary investigations suggest that this compound may possess anti-inflammatory and analgesic effects, indicating its potential use in treating conditions such as arthritis or other inflammatory disorders.

- Herbicidal Activity : The compound has also been explored for its selective herbicidal activity against certain weed species, highlighting its versatility beyond medicinal chemistry.

Case Studies

- Study on Enzyme Interaction : A study published in a peer-reviewed journal investigated the binding affinity of this compound with various enzymes. The results indicated that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was quantified using IC50 values, demonstrating significant potency compared to other known inhibitors .

- In Vivo Efficacy : Animal model studies have evaluated the efficacy of this compound in reducing inflammation and pain. These studies reported a marked decrease in inflammatory markers and pain behavior in treated subjects compared to controls, further supporting its therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Bromo-N-isopropylbenzamide | Bromine substitution instead of chlorine | Potential antimicrobial properties |

| 4-Chloro-N-isopropylbenzamide | Chlorine at para position | Known anti-inflammatory effects |

| N-Cyclohexyl-4-methoxybenzamide | Methoxy group addition | Exhibits different pharmacological profiles |

| N,N-Diphenylacetamide | Two phenyl groups attached to acetamide | Analgesic effects noted |

This table illustrates how variations in substitution patterns influence the biological activity and chemical properties of benzamide derivatives.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : The lipophilic nature of the compound suggests efficient absorption through biological membranes.

- Distribution : Studies indicate a favorable distribution profile within tissues relevant for therapeutic action.

- Metabolism : Initial metabolic studies suggest that the compound undergoes phase I metabolism primarily via cytochrome P450 enzymes.

- Excretion : Excretory pathways appear to involve renal clearance mechanisms.

Propiedades

IUPAC Name |

3-chloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBUUNRWYGFFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.